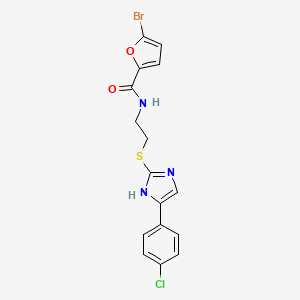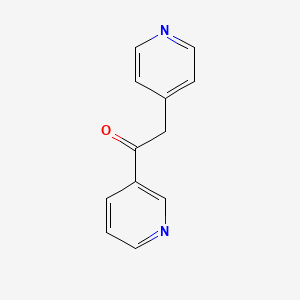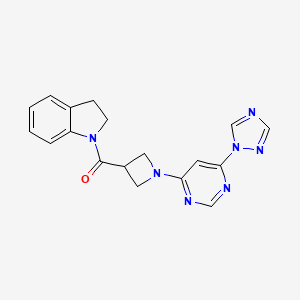
(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(indolin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazole derivatives are a class of heterocyclic compounds containing nitrogen atoms. They are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves various techniques. For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives including 1,3-diphenyl-2- (1H-1,2,4-triazol-1-yl) propan-1-ones .Molecular Structure Analysis
The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives are complex and involve multiple steps. The exact reactions would depend on the specific derivatives being synthesized .Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives can vary widely. For instance, one derivative, 4-triphenyl-3-(1H-1,2,4-triazol-1-yl) butane-1,4-dione (10f), has a melting point of 185–188 °C .Scientific Research Applications
Multifunctional Heterocyclic Compound Synthesis
Heterocyclic compounds, such as triazoles and pyrimidinones, are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis and functionalization of these compounds allow for the development of novel therapeutic agents with potential antimicrobial and anticancer properties. For instance, the generation of trifluoromethyl group-containing nitrogen heterocycles via radical cyclization processes demonstrates the synthetic versatility of these frameworks for creating compounds with unique biological activities (Okano, Sakaida, & Eguchi, 1996).
Anticancer and Antimicrobial Activity
Derivatives of triazole and pyrimidine have been evaluated for their potential as antimicrobial and anticancer agents. Novel pyrazole derivatives, including pyrazolyl and pyrazolo[4,3-d]-pyrimidine derivatives, have shown promising results in vitro for their antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity than standard drugs, highlighting the therapeutic potential of heterocyclic compounds in cancer treatment (Hafez, El-Gazzar, & Al-Hussain, 2016).
Chemical Structure and Mechanism Studies
Understanding the chemical structure and reaction mechanisms of heterocyclic compounds is crucial for their application in drug design and synthesis. Studies on the formation of complex heterocyclic systems through multicomponent reactions, such as those involving l-proline, isatins, and alkyl propiolates, contribute to the development of novel compounds with potential biological applications. These reactions can lead to the formation of unique polyheterocyclic systems, which are valuable in medicinal chemistry for their diverse biological activities (Cao et al., 2019).
In Silico Studies for Drug Development
In silico approaches, including drug-likeness prediction and virtual screening, are increasingly used to expedite the discovery and optimization of new drugs. These methods allow for the rapid assessment of the pharmacokinetic properties and potential biological activities of novel compounds, including those based on heterocyclic scaffolds. Research utilizing in silico methods provides insights into the drug-like properties of synthesized compounds, guiding further experimental investigations and optimization for therapeutic applications (Pandya et al., 2019).
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazole derivatives can interact with various targets, leading to a range of biological activities . For instance, some 1,2,4-triazole derivatives have been found to bind to the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives can affect various biochemical pathways due to their ability to interact with different targets .
Pharmacokinetics
It’s known that 1,2,4-triazole derivatives can improve pharmacokinetics due to their ability to form hydrogen bonds with different targets .
Result of Action
It’s known that 1,2,4-triazole derivatives can exhibit various biological activities, including anticancer, antimicrobial, and antiviral activities .
Action Environment
It’s known that various internal and external factors can influence the action of anticancer drugs .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Cellular Effects
Some 1,2,4-triazole derivatives have shown potent inhibitory activities against cancer cell lines, such as MCF-7 and HCT-116 .
Molecular Mechanism
Some 1,2,4-triazole derivatives have been found to bind to the colchicine binding site of tubulin .
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O/c26-18(24-6-5-13-3-1-2-4-15(13)24)14-8-23(9-14)16-7-17(21-11-20-16)25-12-19-10-22-25/h1-4,7,10-12,14H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGFGPJMJDIYBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propanoyl)piperazine-1-carboxylate](/img/structure/B2508127.png)




![3-(2-chlorophenyl)-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide](/img/structure/B2508134.png)
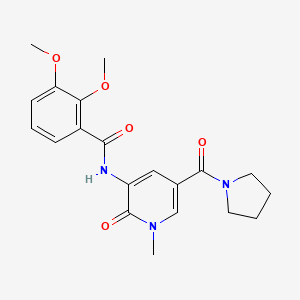
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-propyl-1,3-thiazole-5-carboxamide;trihydrochloride](/img/structure/B2508141.png)
![2-Chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-yl)propanamide](/img/structure/B2508142.png)
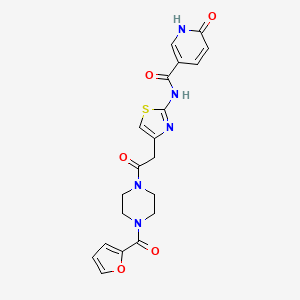
![N-(2,4-Difluorophenyl)-1-[[4-[(4-fluorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide](/img/structure/B2508145.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2508146.png)
